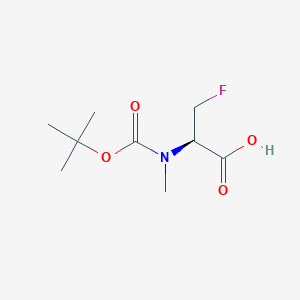![molecular formula C15H21N3O2 B12622921 N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide CAS No. 913092-77-0](/img/structure/B12622921.png)
N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amide group, and a phenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process often includes:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a substitution reaction.
Amidation: The final step involves the formation of the amide bond, which can be accomplished using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide
- N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]propionamide
- N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]butyramide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it a valuable compound for targeted research and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
913092-77-0 |
|---|---|
Fórmula molecular |
C15H21N3O2 |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-11(19)17-9-15(20)18-8-7-14(16)13(10-18)12-5-3-2-4-6-12/h2-6,13-14H,7-10,16H2,1H3,(H,17,19)/t13-,14-/m0/s1 |
Clave InChI |
GOHXINMLZFQUFS-KBPBESRZSA-N |
SMILES isomérico |
CC(=O)NCC(=O)N1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)N |
SMILES canónico |
CC(=O)NCC(=O)N1CCC(C(C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)




![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)



![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
